6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a member of quinazolines.
Synthesis Analysis
Multi-step synthesis from ethyl 3,4-dihydroxybenzoate: This method, frequently employed in research, involves four main steps: etherification, nitration, reduction, and cyclization [, ]. The process starts with the etherification of ethyl 3,4-dihydroxybenzoate followed by nitration and reduction reactions. The final step involves cyclization to afford the desired 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Microwave-assisted one-pot reaction: This method offers a more efficient and rapid synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one []. It utilizes microwave irradiation to promote the heterocyclization of the quinazolinone ring, achieving significantly reduced reaction times and improved yields compared to traditional methods.
Molecular Structure Analysis
Nucleophilic substitution: The nitrogen atom at position 4 of the quinazolinone ring exhibits nucleophilic character and can react with various electrophiles, enabling the introduction of diverse substituents [, , ]. This reaction plays a vital role in diversifying the chemical space and exploring new applications of quinazolinone derivatives.
Palladium-catalyzed cross-coupling reactions: This versatile synthetic strategy allows for the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of structurally complex quinazolinone derivatives [, ].
Mechanism of Action
Inhibiting enzymes: Many quinazolinone derivatives act as enzyme inhibitors, interfering with specific enzymatic pathways involved in various biological processes [, ].
Modulating receptor activity: Some quinazolinone derivatives exhibit their effects by interacting with specific receptors, either as agonists or antagonists, thereby altering downstream signaling pathways [].
Physical and Chemical Properties Analysis
Crystallinity: Many derivatives exist in various polymorphic forms, impacting their solubility, stability, and bioavailability [, ].
Applications
Anticancer agents: This constitutes the most explored application of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one derivatives [, ]. Research indicates that specific derivatives exhibit potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer [, , ]. These compounds often target specific proteins involved in cancer cell growth and proliferation.
Anticonvulsants: Some derivatives demonstrate promising anticonvulsant activity in animal models, suggesting their potential for treating epilepsy and other seizure disorders [].
Related Compounds
Ethyl 3,4-dihydroxybenzoate:
Compound Description: Ethyl 3,4-dihydroxybenzoate serves as a common starting material for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. [, ]
Relevance: This compound represents the foundational structure upon which the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is built. The synthetic pathway involves etherification, nitration, reduction, and cyclization of ethyl 3,4-dihydroxybenzoate to arrive at the target compound. [, ]
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile:
Compound Description: This compound is a key intermediate in the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, particularly in microwave-assisted synthesis. []
Relevance: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a direct precursor to the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. The microwave-assisted reaction facilitates the heterocyclization of this intermediate to form the desired quinazolinone ring. []
Compound Description: This compound is a derivative of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. Its crystal structure reveals intra- and intermolecular hydrogen bonding patterns. []
Relevance: This compound highlights the potential for structural modifications on the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, leading to derivatives with different physical and chemical properties. The presence of the chlorine atom and the amine group in this compound provides potential sites for further derivatization. []
Coumarin-quinazolinone derivatives (5a-j):
Compound Description: These compounds are a series of novel anticancer agents incorporating both coumarin and quinazolinone moieties, with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one serving as a building block. Specifically, compound 5i displayed promising antiproliferative activity against A-549 lung cancer cell lines, while compound 5g exhibited potent activity against MDA-MB-231 cell lines. []
Relevance: These compounds demonstrate the versatility of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the design of new biologically active molecules. This example showcases the successful incorporation of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one into a larger scaffold, highlighting its potential as a pharmacophore for developing anticancer agents. []
Compound Description: These novel quinazoline derivatives are structurally similar to Erlotinib, a known anticancer drug. Compound 9f exhibited promising anti-cancer activity in this series. []
Relevance: This group of compounds exemplifies the use of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as a key structural element in developing anticancer agents. The presence of the ethynylphenyl group at the 3-position is a notable feature shared with Erlotinib, suggesting its importance for biological activity. []
Compound Description: Erlotinib, a clinically approved drug for treating non-small cell lung cancer, represents a significant application of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one scaffold. [, , , , ]
Relevance: Erlotinib exemplifies the successful development of a potent drug based on the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one core. Its inclusion in various studies highlights the continued interest in this structural motif for medicinal chemistry applications. [, , , , ]
Compound Description: This compound is a newly identified impurity arising during Erlotinib synthesis. []
Relevance: The identification of this impurity underscores the importance of understanding the reactivity of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and its intermediates during drug development. Its structural similarity to Erlotinib can pose challenges in the purification process and necessitates careful quality control measures. []
Compound Description: This compound is another impurity identified during Erlotinib hydrochloride synthesis. []
Relevance: Similar to the previous impurity, this compound demonstrates potential side reactions that can occur during the synthesis of Erlotinib hydrochloride, emphasizing the need for controlled reaction conditions and thorough purification protocols. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Difenpiramide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group from biphenyl-4-ylacetic acid with the amino group of 2-aminopyridine. Used for treatment of rheumatoid arthritis. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is a monocarboxylic acid amide, a member of pyridines and a member of biphenyls. It is functionally related to a biphenyl-4-ylacetic acid.
Diflapolin is a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). It inhibits formation of the 5-lipoxygenase (5-LO) products leukotriene B4 (LTB4;) and 5-HpETE in isolated human monocytes and neutrophils (IC50s = 30 and 170 nM, respectively) and inhibits the epoxide hydrolase activity of sEH with an IC50 value of 20 nM in a cell-free assay. It is selective for FLAP and sEH over other arachidonic acid metabolism enzymes, including 5-LO, LTC4 synthase, mPGES-1, COX-1, or COX-2 in cell-free assays, as well as 12- and 15-LO in neutrophils. Diflapolin (1, 3, and 10 mg/kg) decreases inflammation in a mouse model of peritonitis induced by zymosan, reducing the production of LTB4 and LTC4 and inhibiting leukocyte recruitment. Diflapolin is a potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor
Diflomotecan is an organic heteropentacyclic compound that is (5R)-8-[(6,7-difluoroquinolin-3-yl)methyl]-5-ethyl-5-hydroxy-1,4,5,8-tetrahydrooxepino[3,4-c]pyridine-3,9-dione in which position 7 of the oxepinopyridine moiety is joined to position 3 of the difluoroquinoine ring by a single bond. An E-ring modified camptothecin analogue that has greater lactone stability in plasma compared with other topoisomerase I inhibitors. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an antineoplastic agent. It is an organic heteropentacyclic compound, an organofluorine compound, a tertiary alcohol, an epsilon-lactone and an organonitrogen heterocyclic compound. It is functionally related to a (R)-homocamptothecin. Diflomotecan is under investigation in clinical trial NCT00080015 (Diflomotecan (BN80915) Administered Once Every 3 Weeks in Treating Patients With Sensitive Small Cell Lung Cancer (SCLC)).
Diflorasone is the 16beta-analogue of flumethasone. It is used as the 17,21-diacetate as a topical anti-inflammatory and antipruritic in the treatment of various skin disorders. It has a role as an anti-inflammatory drug. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a 17alpha-hydroxy steroid, a fluorinated steroid, a glucocorticoid, a 21-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane. Diflorasone is a topical corticosteroid used to treat itching and inflammation of the skin. Diflorasone is a Corticosteroid. The mechanism of action of diflorasone is as a Corticosteroid Hormone Receptor Agonist. Diflorasone is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes. See also: Diflorasone Diacetate (active moiety of).